molecular formula C18H14IOP B14388663 Phosphine oxide, (2-iodophenyl)diphenyl- CAS No. 88652-75-9

Phosphine oxide, (2-iodophenyl)diphenyl-

Cat. No.: B14388663
CAS No.: 88652-75-9
M. Wt: 404.2 g/mol
InChI Key: PGHCIJPDOAJOOQ-UHFFFAOYSA-N
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Description

Phosphine oxide, (2-iodophenyl)diphenyl- is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a 2-iodophenyl and two diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of phosphine oxide, (2-iodophenyl)diphenyl- typically involves the reaction of diphenylphosphine oxide with 2-iodophenyl derivatives. One common method is the use of Grignard reagents, where the corresponding chlorophosphines react with organomagnesium compounds . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and the presence of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of phosphine oxides generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of these methods allows for the efficient production of phosphine oxide derivatives for various applications.

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, (2-iodophenyl)diphenyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phosphine oxides, phosphines, and other organophosphorus compounds. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Phosphine oxide, (2-iodophenyl)diphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphine oxide, (2-iodophenyl)diphenyl- involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes. The molecular targets include transition metal centers, and the pathways involved often relate to catalytic cycles in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine oxide, (2-iodophenyl)diphenyl- is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of more complex organophosphorus compounds .

Properties

CAS No.

88652-75-9

Molecular Formula

C18H14IOP

Molecular Weight

404.2 g/mol

IUPAC Name

1-diphenylphosphoryl-2-iodobenzene

InChI

InChI=1S/C18H14IOP/c19-17-13-7-8-14-18(17)21(20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H

InChI Key

PGHCIJPDOAJOOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3I

Origin of Product

United States

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